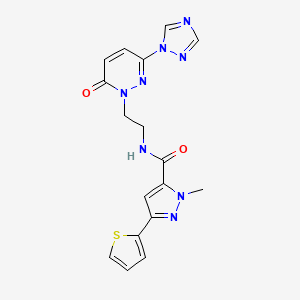

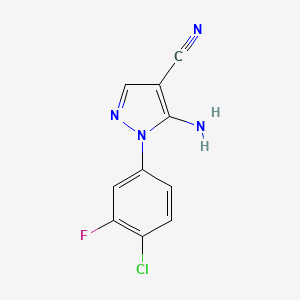

1-甲基-N-(2-(6-氧代-3-(1H-1,2,4-三唑-1-基)吡哒嗪-1(6H)-基)乙基)-3-(噻吩-2-基)-1H-吡唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of novel compounds with potential antimicrobial and antioxidant properties has been a focus of recent research. In one study, a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives were synthesized through a multi-step process involving the formation of Schiff's bases, followed by reactions with ethyl cyanoacetate and subsequent N-methylation. The final step involved a reaction with 4-aminoantipyrine to yield the target compounds . Another research effort described the synthesis of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds using a Vilsmeier–Haack formylation approach. This process involved the reaction of hydrazinylidene derivatives with a phosphorous oxychloride and DMF mixture to obtain the desired compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), mass spectrometry, and elemental analysis were employed to confirm the structures of the newly synthesized compounds . These techniques provided detailed information about the molecular frameworks and functional groups present in the compounds, which are crucial for understanding their potential biological activities.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were carefully designed to introduce specific functional groups that are known to contribute to antimicrobial and antioxidant activities. The Schiff base formation, N-methylation, and Vilsmeier–Haack formylation are key reactions that allowed for the construction of complex molecules with potential biological efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their molecular structures and the results of the spectroscopic analyses. These properties are essential for predicting the behavior of the compounds in biological systems and their potential as drug candidates. The quantitative structure–activity relationships (QSAR) and molecular docking studies provided insights into the correlation between molecular descriptors and the observed biological activities . Additionally, the docking studies helped to predict the binding affinities and interactions of the compounds with target enzymes, suggesting their potential as enzyme inhibitors .

Antimicrobial and Antioxidant Activities

The synthesized compounds were evaluated for their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and for antimicrobial activity using the diffusion plate method. Compounds from the first study showed high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, with some displaying significant antioxidant activity . In the second study, the synthesized compounds exhibited a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. The antibacterial results were supported by in silico molecular docking studies, indicating that these compounds could be considered as good inhibitors of the E. coli MurB enzyme .

科学研究应用

合成和抗菌活性

研究人员已经开发出各种吡哒嗪及其相关衍生物,探索它们的合成过程和潜在的生物活性。例如,El-Mariah、Hosny 和 Deeb (2006)描述了 3-取代吡哒嗪并[3',4':3,4]吡唑并[5,1-c]-1,2,4-三嗪的合成及其抗菌活性的评估。合成涉及与二硫化碳、水合肼和其他试剂的反应,以产生具有显著抗菌特性的化合物El-Mariah, Hosny, & Deeb, 2006。

杂环合成

已经研究了相关化合物对活性亚甲基试剂的反应性,以产生多官能取代的吡喃、吡啶和吡哒嗪衍生物。Mohareb 等人 (2004)概述了一种快速的合成方法,展示了这些化合物在生成不同杂环骨架方面的多功能性Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004。

抗菌和抗氧化活性

通过 Vilsmeier-Haack 反应方法合成的三唑基吡唑衍生物的新系列显示出广谱抗菌活性和中等到良好的抗氧化活性。Bhat 等人 (2016)的工作是应用此类化合物寻找新的抗菌和抗氧化剂的一个典型例子Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016。

分子对接和体外筛选

Rahmouni 等人 (2016)对新型吡唑并嘧啶衍生物作为抗癌和抗 5-脂氧合酶剂的合成和生物学评估,包括它们的合成、分子对接和体外筛选,突出了这些化合物的潜在治疗应用。研究表明,这些衍生物表现出有希望的细胞毒性和抗 5-脂氧合酶活性,突出了此类化合物在药物化学中的相关性Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016。

抗结核活性

寻找新的抗结核药剂导致了合成对结核分枝杆菌具有有希望的活性的结构类似物。Titova 等人 (2019)通过将各种芳香醛或杂芳醛与 β-二羰基化合物和胺缩合来合成化合物,评估它们的结核抑制作用并分析构效关系Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019。

属性

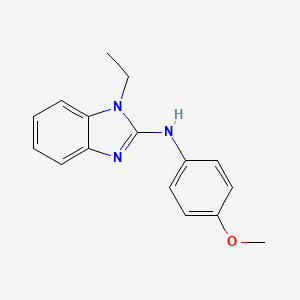

IUPAC Name |

2-methyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-5-thiophen-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N8O2S/c1-23-13(9-12(21-23)14-3-2-8-28-14)17(27)19-6-7-24-16(26)5-4-15(22-24)25-11-18-10-20-25/h2-5,8-11H,6-7H2,1H3,(H,19,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINBALUNACRZNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2517486.png)

![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B2517489.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2517491.png)

![N-(3,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517502.png)

![N-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide](/img/structure/B2517504.png)

![4-Chloro-2-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2517505.png)